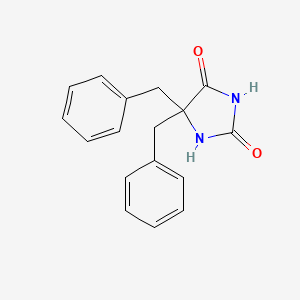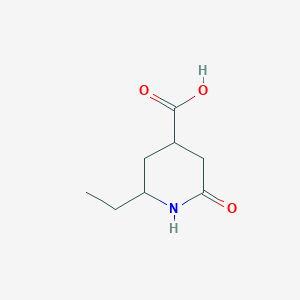
5,5-Dibenzylimidazolidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives involves several strategies, including catalytic hydrogenation and Knoevenagel condensation reactions. For example, derivatives have been prepared by the catalytic hydrogenation of corresponding benzylidene compounds, showcasing the diversity in synthetic methodologies for these compounds (Wessels, Schwan, & Pong, 1980). Additionally, the synthesis involving oxidative dethionation using diacetoxyiodobenzene in ethanol demonstrates the chemical versatility and adaptability in creating specific imidazolidine-2,4-dione derivatives (Singh & Devi, 2017).
Molecular Structure Analysis
The molecular structure and stability of imidazolidine-2,4-dione derivatives are significantly influenced by electron delocalization. Studies have shown that N-heterocyclic carbenes (NHCs) with increased π-acceptor character, featuring N-fluorophenyl substituents, provide insights into the stability and structure of these compounds. The molecular structure is highly affected by the π-framework extending over carbonyl moieties, indicating the role of electron delocalization in defining the reactivity and stability of these molecules (Hobbs et al., 2010).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the reductive coupling and metathesis reactions have been used to create new derivatives, showcasing the compound's versatility in chemical synthesis and modification (Zhao et al., 2014).
Applications De Recherche Scientifique
Agents antibactériens
5,5-Dibenzylimidazolidine-2,4-dione: a été étudié pour son potentiel dans la création de composés hybrides aux propriétés antibactériennes. La recherche indique que lorsqu'il est combiné à des fragments hétérocycliques tels que les oxazepines, les diazépines et les quinazolines, il peut présenter une activité antibactérienne puissante, en particulier contre Escherichia coli .
Développement de médicaments antiépileptiques
Ce composé est structurellement lié à la phénytoïne, un médicament antiépileptique bien connu. Il agit en inhibant les canaux sodiques cérébraux, ce qui est crucial pour contrôler les crises partielles et généralisées. La modification de This compound pourrait conduire au développement de nouveaux médicaments anticonvulsivants .
Recherche anticancéreuse
Les dérivés de This compound sont explorés comme agents anticancéreux potentiels. Des modifications structurelles de ce composé sont examinées pour améliorer le potentiel thérapeutique et supprimer efficacement la croissance tumorale .
Recherche en protéomique
Le composé est disponible à l'achat pour des applications de recherche en protéomique, ce qui indique son utilisation dans l'étude des protéines et de leurs fonctions. Cela pourrait impliquer l'investigation des interactions protéiques, des structures et des expressions .
Hybridation pharmacologique
Le concept d'hybridation pharmacologique implique la fusion de deux pharmacophores ou plus pour produire une molécule avec un meilleur profil pharmacologiqueThis compound sert de base pour la création de composés hybrides avec des activités pharmacologiques améliorées .
Agents antihistaminiques et antiallergiques
Des composés liés à This compound, tels que les oxazepines, ont été établis dans le domaine pharmaceutique pour leurs propriétés antihistaminiques et antiallergiques. La recherche sur ce composé pourrait faire progresser ces applications .
Dépresseurs du système nerveux central
Des recherches ont montré que des composés ayant des structures similaires à This compound peuvent agir comme des dépresseurs du système nerveux central. Cela ouvre des possibilités pour son utilisation dans le développement de médicaments pouvant induire la sédation ou traiter l'anxiété .
Propriétés analgésiques
Les dérivés du composé ont été observés comme possédant des propriétés analgésiques, ce qui en fait un candidat pour le développement de nouveaux médicaments contre la douleur. Ceci est particulièrement pertinent pour les conditions où l'inflammation est un facteur important .
Safety and Hazards
The safety information for 5,5-Dibenzylimidazolidine-2,4-dione indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 5,5-Dibenzylimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of this dual binding mechanism .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway . This pathway is responsible for regulating cell growth and differentiation, and its dysregulation is associated with the progression and development of diverse carcinomas .
Pharmacokinetics
The compound’s molecular weight of 28033 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate cells more effectively.
Result of Action
The binding of this compound to TNKS-1 and TNKS-2 results in the inhibition of these targets . This inhibition disrupts the Wnt β-catenin pathway, potentially leading to the suppression of cell growth and differentiation .
Analyse Biochimique
Biochemical Properties
5,5-Dibenzylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways in which these enzymes are involved . For instance, it may interact with proteases, leading to the inhibition of protein degradation. This interaction can be crucial in studying the regulation of protein levels within cells.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by inhibiting or activating specific proteins involved in these pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins. These effects can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and protein levels. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, which are important to consider in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical analysis . The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These transport mechanisms are essential for understanding how this compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
5,5-dibenzylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFYRGLENJHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283782 | |
| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23186-94-9 | |
| Record name | NSC33387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23186-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)












